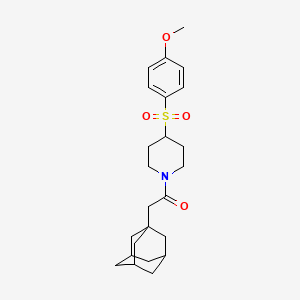

2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Description

The compound 2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone features a unique hybrid structure combining an adamantane core, a piperidine ring, and a sulfonyl-linked 4-methoxyphenyl group. Adamantane derivatives are known for their rigidity and lipophilicity, which enhance binding to hydrophobic pockets in biological targets . Its structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name |

2-(1-adamantyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4S/c1-29-20-2-4-21(5-3-20)30(27,28)22-6-8-25(9-7-22)23(26)16-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19,22H,6-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKRIIUZECAMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3R,5R,7R)-adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a hybrid molecule that combines the adamantane structure with a piperidine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Adamantane moiety : Known for its antiviral and anticancer properties.

- Piperidine ring : Associated with various pharmacological activities including analgesic and anti-inflammatory effects.

- Sulfonyl group : Enhances solubility and bioavailability.

Antibacterial Activity

Recent studies have indicated that compounds bearing piperidine and sulfonyl groups exhibit significant antibacterial properties. The synthesized derivatives showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level | IC50 (µg/mL) |

|---|---|---|---|

| This compound | S. typhi | Moderate | 12.5 |

| This compound | B. subtilis | Strong | 8.0 |

Anticancer Activity

The anticancer potential of adamantane derivatives has been well-documented. The compound may act by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that similar structures induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that compounds with sulfonamide functionalities exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibitory Activity (IC50 µM) |

|---|---|

| Acetylcholinesterase | 0.63 |

| Urease | 2.14 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, altering their activity.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Membranes : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Several studies have explored the biological effects of similar adamantane-based compounds:

- A study demonstrated that derivatives of adamantane exhibited significant antifungal activity against Candida auris, suggesting a broad spectrum of action against pathogens .

- Another research focused on the synthesis and evaluation of piperidine derivatives which showed promising results as potential treatments for various diseases due to their enzyme inhibition capabilities .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Weight | Key Substituents | Biological Activity/Notes | Reference |

|---|---|---|---|---|

| Target Compound : 2-((3r,5r,7r)-Adamantan-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone | ~450 (estimated) | Adamantane, 4-(sulfonyl)piperidine, 4-methoxyphenyl | N/A (synthesis not detailed in evidence) | N/A |

| 1-(1-Adamantylacetyl)piperidine | 289.4 | Adamantane, acetyl-piperidine | Used in safety studies; 95% purity; potential neurochemical applications | |

| (R)-2-(4-Methoxyphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6f) | ~434 (estimated) | 4-Methoxyphenoxy, thiazole-piperidine | Anthelmintic candidate; limited synthesis data (purity/yield unspecified) | |

| 4-(2-Oxopyrrolidin-1-yl)benzyl 6-((3-adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate (3y) | ~617 (estimated) | Adamantane, naphthoate ester, 4-methoxyphenyl | Demonstrated in HIF-1α inhibition contexts; highlights role of methoxy groups | |

| 4-(2-Ethoxyphenyl)piperazin-1-ylmethanone | 368.5 | Adamantane, piperazine, 2-ethoxyphenyl | Explored as serotonin receptor modulators; ethoxy group impacts solubility | |

| ((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone | 400.96 | Adamantane, pyrazole, 4-chlorophenylthio | Anticancer potential; sulfur atom enhances reactivity | |

| LW6 Metabolite (2-(4-Adamantan-1-yl phenoxy)acetic acid) | ~330 (estimated) | Adamantane, phenoxyacetic acid | HIF-1α inhibitor; carboxylic acid group improves aqueous solubility |

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.